
2-Bromo-1,4-dichlorobenzene
Overview
Description
2-Bromo-1,4-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂. It is a derivative of benzene, where two chlorine atoms and one bromine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-dichlorobenzene can be synthesized through several methods. One common method involves the bromination of 1,4-dichlorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Organic Synthesis
2-BDB is primarily used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its halogen substituents make it a versatile reactant in various chemical reactions.
Reaction Type | Description | Common Conditions |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | Sodium hydroxide or potassium tert-butoxide in DMSO |
Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with boronic acids | Palladium catalysts, bases like potassium carbonate in toluene |
Biological Applications
Research into derivatives of 2-BDB has led to potential therapeutic agents for various diseases. It serves as a precursor in synthesizing biologically active compounds that are crucial for drug discovery.
Case Study : A study investigated the inhibitory effects of 2-BDB on isopentenylpyrophosphate transferase, indicating its potential role as a biochemical probe in metabolic research.
Environmental Impact Studies
Due to its potential toxicity, studies have assessed the environmental impact of 2-BDB, particularly its effects on aquatic ecosystems. Research has shown significant mortality rates in aquatic organisms exposed to high concentrations.
Toxicity and Biodegradation
Toxicological assessments indicate that exposure to high concentrations of 2-BDB can lead to acute toxicity in aquatic life. Long-term exposure studies are necessary to understand chronic effects on human health and ecosystems.
Biodegradation Pathways :
Certain microorganisms can metabolize 2-BDB into less harmful byproducts, which is essential for mitigating its ecological impact.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dichlorobenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the intermediate species formed during these processes .
Comparison with Similar Compounds
- 1-Bromo-2,5-dichlorobenzene
- 1,4-Dibromo-2,5-dichlorobenzene
- 4-Bromo-2,5-dichlorobenzoic acid
Comparison: 2-Bromo-1,4-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of bromine at the 2-position and chlorine at the 1 and 4 positions makes it more reactive in certain coupling reactions compared to 1-Bromo-2,5-dichlorobenzene .
Biological Activity
2-Bromo-1,4-dichlorobenzene (2-BDB) is an aromatic halide characterized by the presence of both bromine and chlorine substituents on a benzene ring. Its chemical formula is , and it has garnered attention in various fields due to its potential biological activity and environmental implications. This article explores the biological activity of 2-BDB, including its mechanisms of action, toxicity, biodegradation pathways, and its role as a chemical probe in metabolic studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 225.90 g/mol |
Melting Point | 32°C to 36°C |
Boiling Point | 118°C to 120°C (20 mmHg) |
Flash Point | >110°C (230°F) |
Solubility | Insoluble in water; soluble in organic solvents |
Structural Characteristics
The structure of 2-BDB features bromine at the second position and chlorine atoms at the first and fourth positions of the benzene ring. This unique arrangement influences its reactivity and interactions with biological systems, making it a subject of interest for both synthetic chemistry and biological studies.
Research indicates that 2-BDB exhibits significant biological activity, particularly concerning its metabolites. The compound has been studied for its potential toxicity and its interactions with various biological systems. Key findings include:
- Inhibition of Enzymatic Activity : 2-BDB has shown inhibitory effects on certain enzymes, such as isopentenylpyrophosphate transferase, with a binding affinity of -4.6 kcal/mol, indicating potential applications in biochemical research and drug development .
- Nucleophilic Aromatic Substitution : The presence of halogen substituents makes 2-BDB reactive towards nucleophiles, which can lead to the formation of various substituted products. This property is crucial for developing new compounds with specific biological activities.
Toxicity Studies
Toxicological assessments have highlighted the potential health risks associated with exposure to 2-BDB:
- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to adverse effects in aquatic organisms, raising concerns about its environmental impact .
- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects on human health and ecosystems.
Biodegradation Pathways
Understanding the biodegradation pathways of 2-BDB is essential for assessing its environmental fate:
- Microbial Metabolism : Research indicates that certain microorganisms can metabolize 2-BDB, leading to less harmful byproducts. This biodegradation process is crucial for mitigating the ecological impact of halogenated aromatic compounds .
Study on Enzyme Inhibition
A notable case study involved investigating the inhibitory effects of 2-BDB on isopentenylpyrophosphate transferase. The study utilized computational modeling alongside experimental assays to determine binding affinities and inhibition rates, demonstrating the compound's potential as a biochemical probe in metabolic research .
Environmental Impact Assessment
Another study focused on the environmental impact of 2-BDB in aquatic ecosystems. Researchers examined the compound's toxicity to various aquatic species, revealing significant mortality rates at elevated concentrations. This study emphasized the need for regulatory measures to control the release of such compounds into water bodies .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the purity of 2-bromo-1,4-dichlorobenzene?
Purity assessment typically involves chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) . For GC, use a non-polar column (e.g., DB-5) with flame ionization detection, leveraging its high volatility (boiling point: ~236°C) and thermal stability . For HPLC, reverse-phase columns (C18) with UV detection at ~254 nm are suitable due to the compound’s aromatic structure. Cross-validate results with melting point analysis (32–36°C) and FT-IR spectroscopy to confirm the absence of hydroxyl or carbonyl impurities .
Q. How should this compound be stored to maintain stability?
Store in a sealed, light-resistant container under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Avoid exposure to oxidizers, as the compound is stable under anhydrous conditions but may react with strong oxidizing agents. Ensure proper ventilation due to its low vapor pressure (0.1 mmHg at 25°C) and moderate flammability (flash point: ~106°C) .
Q. What solvents are optimal for recrystallizing this compound?
Recrystallize using ethanol or hexane due to the compound’s moderate solubility in polar aprotic solvents and insolubility in water. A 1:3 ethanol/hexane mixture is effective for achieving high-purity crystals. Monitor temperature during cooling to avoid oiling out, as the melting point range (32–36°C) suggests sensitivity to thermal gradients .
Advanced Research Questions
Q. How can computational methods aid in predicting the vibrational spectra of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts vibrational modes. Assign peaks via comparison with experimental FT-IR and Raman spectra , focusing on C-Br (~550 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches. Discrepancies between computed and observed spectra may arise from crystal packing effects, requiring molecular docking simulations to model intermolecular interactions .
Q. What strategies resolve contradictions in solubility data for this compound across studies?
Contradictions often stem from temperature-dependent solubility and solvent polarity. For aqueous systems, use controlled-temperature gravimetry (e.g., 298–308 K) to quantify solubility, noting that solubility increases by ~30% per 10 K rise. In non-polar solvents (e.g., toluene), employ UV-Vis spectroscopy with calibration curves to account for aggregation effects .
Q. How does this compound function as a precursor in cross-coupling reactions?
The compound participates in copper-catalyzed C–N and C–O coupling (e.g., Ullmann-type reactions). Optimize conditions with CuI/N,N'-dimethylethylenediamine as a catalyst system in polar aprotic solvents (e.g., DMF) at 100–120°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Yields >70% are achievable for benzoxazole derivatives .
Q. How can aggregation behavior of this compound be modulated in thin-film applications?
Introduce isomeric additives (e.g., 4-bromo-1,2-dichlorobenzene) during film formation to regulate molecular packing. Use atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) to correlate additive structure with aggregation patterns. For photovoltaic layers, optimize annealing temperatures (80–100°C) to balance crystallinity and charge transport .
Q. What toxicological models assess the hepatotoxicity of halogenated benzene derivatives like this compound?
Employ rat liver gene expression profiling with microarray analysis. Expose models to 50–100 mg/kg doses and monitor necrosis biomarkers (e.g., Cyp2b1, Gsta2). Validate via histopathology and comparative machine learning classifiers trained on hepatotoxicants (e.g., bromobenzene, 1,4-dichlorobenzene) .
Q. Methodological Considerations
Q. How to design a kinetic study for nucleophilic aromatic substitution reactions involving this compound?
Use pseudo-first-order conditions with excess nucleophile (e.g., sodium methoxide). Track reaction rates via NMR spectroscopy (1H, monitoring aryl proton shifts) or GC-MS . Vary temperature (25–60°C) to calculate activation energy (ΔG‡) using the Eyring equation. Note steric effects from the 1,4-dichloro substitution, which may slow substitution at the 2-bromo position .
Q. What spectroscopic techniques differentiate positional isomers of bromo-dichlorobenzenes?
13C NMR is critical: this compound exhibits distinct carbon shifts (e.g., C-Br at ~115 ppm, C-Cl at ~125 ppm). Compare with 1-bromo-2,5-dichlorobenzene using 2D-COSY to resolve coupling patterns. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .
Properties
IUPAC Name |
2-bromo-1,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXVQBCRONSPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075185 | |
Record name | Benzene, 2-bromo-1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435-50-3, 68583-99-3 | |
Record name | 2-Bromo-1,4-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,4-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, brominated chlorinated | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068583993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, brominated chlorinated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-bromo-1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7075185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, brominated chlorinated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-bromo-1,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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